Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-
Description
Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]- is a fluorinated acetamide derivative featuring a quinoxaline core substituted with a phenylethynyl group at position 3 and a trifluoroacetamide moiety at position 2. The quinoxaline scaffold is a bicyclic aromatic system known for its electron-deficient nature, enabling π-π stacking interactions in biological systems . The trifluoroacetamide group introduces strong electron-withdrawing effects due to the fluorine atoms, which enhance metabolic stability and influence binding affinity to target proteins . This compound is of interest in medicinal chemistry, particularly for applications requiring modulation of enzymatic or receptor activity, though its specific biological targets remain underexplored in the provided evidence.
Properties
CAS No. |
676543-67-2 |
|---|---|
Molecular Formula |
C18H10F3N3O |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[3-(2-phenylethynyl)quinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C18H10F3N3O/c19-18(20,21)17(25)24-16-15(11-10-12-6-2-1-3-7-12)22-13-8-4-5-9-14(13)23-16/h1-9H,(H,23,24,25) |
InChI Key |
RDDWULSURXUXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC3=CC=CC=C3N=C2NC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) is coupled with a halogenated quinoxaline derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Trifluoroacetamide Group:
Industrial Production Methods
Industrial production of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the quinoxaline ring or the phenylethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where nucleophiles such as amines or thiols can replace halogen atoms or other leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives or phenylethynyl group reduction products.
Substitution: Substituted quinoxaline derivatives with various nucleophiles.
Scientific Research Applications
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoxaline ring, which can exhibit fluorescence properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The phenylethynyl group can contribute to π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Benzothiazole-Based Analogues
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () replace the quinoxaline core with a benzothiazole ring. Methoxy substituents on the phenylacetamide group (e.g., 3-methoxy or 3,4,5-trimethoxy) enhance hydrophilicity compared to the phenylethynyl group in the target compound, which is more lipophilic .
Quinoxaline Derivatives with Thio-Linkers
N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives () share the quinoxaline core but incorporate thio-linked pyrimidine or benzoimidazole groups. These substituents introduce hydrogen-bonding capabilities and polarizable sulfur atoms, which may improve interactions with enzymes like kinases or proteases. In contrast, the phenylethynyl group in the target compound prioritizes steric bulk and planar geometry, favoring hydrophobic binding pockets .
Substituent Effects on Physicochemical Properties
Trifluoroacetamide vs. Hydroxymethyl/Methyl Groups
The compound 2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide (CAS 324560-66-9, ) replaces the phenylethynyl-quinoxaline system with a hydroxymethylphenyl group. This substitution increases aqueous solubility (logP reduction) but reduces membrane permeability compared to the target compound. Similarly, 2-methyl-6-(2,2,2-trifluoroacetamido)benzoic acid (CAS 219865-79-9) introduces a carboxylic acid, further enhancing polarity but limiting blood-brain barrier penetration .
Halogen vs. Ethynyl Substituents
However, the iodine atom’s size and electronegativity may sterically hinder target binding compared to the linear phenylethynyl group in the target compound .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]- (CAS No. 676543-67-2) is a synthetic organic compound notable for its unique chemical structure, which includes a trifluoromethyl group, a phenylethynyl moiety, and a quinoxaline ring. These structural features contribute to its potential biological activities, making it an interesting candidate for various applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₈H₁₀F₃N₃O
- Molecular Weight : 341.3 g/mol
- IUPAC Name : 2,2,2-trifluoro-N-[3-(2-phenylethynyl)quinoxalin-2-yl]acetamide
- InChI Key : RDDWULSURXUXDE-UHFFFAOYSA-N
Synthesis
The synthesis of Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]- typically involves:
- Formation of the Quinoxaline Ring : This is achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
- Introduction of the Phenylethynyl Group : This is done via a Sonogashira coupling reaction using phenylacetylene and a halogenated quinoxaline derivative in the presence of palladium and copper catalysts.
- Attachment of the Trifluoroacetamide Group : This step completes the synthesis by introducing the trifluoromethyl group to enhance lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of acetamide compounds often exhibit varying degrees of antimicrobial activity. For instance:
- Studies have shown that similar acetamide derivatives can demonstrate significant antibacterial effects against both gram-positive and gram-negative bacteria. The presence of specific functional groups enhances their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The quinoxaline moiety is known for its role in drug design targeting cancer cells:
- Acetamide derivatives have been explored for their ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with cellular targets involved in cancer progression .
The mechanism by which Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]- exerts its biological effects may involve:
- Interaction with Enzymes/Receptors : The trifluoromethyl group enhances binding affinity to hydrophobic pockets in proteins.
- Fluorescence Properties : The quinoxaline ring may serve as a fluorescent probe in biological assays .
Study on Antibacterial Activity
In a recent study involving various acetamide derivatives:
- Compounds similar to Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]- were tested for antibacterial activity using agar well diffusion assays. Results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics like levofloxacin .
Research on Anticancer Effects
Another study focused on the anticancer properties of quinoxaline derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
